molecular formula C6H15ClN2O B2695009 2-amino-3-methylpentanamide;hydrochloride CAS No. 10466-56-5; 118158-54-6

2-amino-3-methylpentanamide;hydrochloride

Cat. No.: B2695009
CAS No.: 10466-56-5; 118158-54-6
M. Wt: 166.65
InChI Key: SAOZPTBFWAEJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-methylpentanamide;hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is a derivative of pentanamide, featuring an amino group and a methyl group attached to the pentane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methylpentanamide;hydrochloride typically involves the reaction of 3-methylpentanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity of the compound. The use of automated systems and precise control of reaction parameters are crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methylpentanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-amino-3-methylpentanamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methylpentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylbutanamide;hydrochloride
  • 2-amino-3-methylhexanamide;hydrochloride
  • 2-amino-3-methylpentanoic acid;hydrochloride

Uniqueness

2-amino-3-methylpentanamide;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-3-methylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZPTBFWAEJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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